molecular formula C9H9ClN4O2 B3023439 3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 850869-65-7

3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3023439
CAS No.: 850869-65-7
M. Wt: 240.64 g/mol
InChI Key: WXMWTLJZSDVYCS-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a nitro-substituted phenyl ring at the 3-position of the pyrazole core. Its molecular formula is C₉H₈ClN₅O₂, with a molecular weight of 265.65 g/mol (estimated). Pyrazole derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.ClH/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15;/h1-5H,(H3,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMWTLJZSDVYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors One common method involves the nitration of phenylhydrazine to obtain 3-nitrophenylhydrazine, which is then cyclized with an appropriate diketone to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form amine derivatives, a critical step in medicinal chemistry applications.

Key Reaction :
C9H8N4O2HCl+3H2Pd CC9H10N4HCl+2H2O\text{C}_9\text{H}_8\text{N}_4\text{O}_2\text{HCl}+3\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_9\text{H}_{10}\text{N}_4\text{HCl}+2\text{H}_2\text{O}

Experimental Data :

Reagents/ConditionsProductYieldSource
H₂ (1 atm), 10% Pd/C, EtOH, 25°C3-(3-Aminophenyl)-1H-pyrazol-5-amine85–92%

Mechanism : Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the pyrazole ring or amine functionality.

Nucleophilic Substitution Reactions

The protonated amine in the hydrochloride salt participates in diazotization and subsequent substitutions.

Iodination via Diazonium Intermediates

Reaction :
C9H8N4O2HCl+NaNO2+KIHCl 0 CC9H7N4O2I+N2+H2O\text{C}_9\text{H}_8\text{N}_4\text{O}_2\text{HCl}+\text{NaNO}_2+\text{KI}\xrightarrow{\text{HCl 0 C}}\text{C}_9\text{H}_7\text{N}_4\text{O}_2\text{I}+\text{N}_2+\text{H}_2\text{O}

Conditions :

  • Temperature : 0–28°C

  • Time : 2.75 hours

  • Workup : Extraction with Et₂O, Na₂S₂O₃ wash

  • Yield : 33%

Application : Produces iodinated derivatives for cross-coupling reactions.

Cyclocondensation Reactions

The amine group facilitates cyclization with carbonyl-containing reagents to form fused heterocycles.

Example : Reaction with sodium nitromalonaldehyde monohydrate
Conditions :

  • Solvent : Water

  • Temperature : 90°C

  • Time : 16 hours

  • Yield : 27%

Product : 5-Nitro-1H-pyrazolo[4,3-b]pyridine, confirmed by ¹H NMR (δ 14.40 ppm, singlet) and LC-MS ([M−H]⁻: m/z 162.8) .

Cross-Coupling Reactions

The pyrazole core participates in Ullmann-type couplings for aryl functionalization.

Protocol :

Reagents/ConditionsProductYieldSource
Cs₂CO₃, CuBr₂, DMF, 190°C (microwave, 20 min)1-Phenyl-1H-pyrazol-3-amine80%

Mechanism : Copper-catalyzed coupling introduces aryl groups at the pyrazole N1 position.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base under basic conditions:
C9H8N4O2HCl+NaOHC9H8N4O2+NaCl+H2O\text{C}_9\text{H}_8\text{N}_4\text{O}_2\text{HCl}+\text{NaOH}\rightarrow \text{C}_9\text{H}_8\text{N}_4\text{O}_2+\text{NaCl}+\text{H}_2\text{O}

Applications : Essential for modifying solubility and reactivity in subsequent synthetic steps .

Hydrogen-Bonding Interactions

In crystalline states, the protonated amine forms N–H⋯N and N–H⋯O hydrogen bonds (e.g., with nitro groups), influencing supramolecular assembly .

Scientific Research Applications

Scientific Research Applications

3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride has several notable applications:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly in the development of new materials and pharmaceuticals.

Biology

  • Biological Activity Investigation : The compound is studied for potential antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

  • Drug Development : Research focuses on its potential as an anticancer agent by targeting specific oncogenic pathways such as BRAF(V600E) and EGFR. Its anti-inflammatory properties are also being explored for therapeutic applications.

Industrial Applications

  • Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its stable chemical structure.

Comparison of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInhibits oncogenic pathways (e.g., BRAF(V600E))
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Antitumor Activity

A study evaluated the efficacy of this compound against melanoma cell lines, demonstrating significant cytotoxicity correlated with inhibition of BRAF(V600E) signaling pathways.

Anti-inflammatory Mechanism

In vitro assays showed that the compound effectively reduced LPS-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Efficacy

Testing against several bacterial strains indicated promising results in inhibiting growth, particularly against Gram-negative bacteria, highlighting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) enhances electrophilicity compared to methoxy (OCH₃), which is electron-donating. This difference may influence binding affinity in enzyme inhibition .

Thrombin Inhibition

Pyrazole derivatives with varied 3-position substituents demonstrate distinct inhibitory properties against serine proteases like thrombin. For example:

  • 3-Nitrophenyl analog : Exhibits moderate to strong inhibition due to nitro-group interactions with catalytic residues .
  • 3-Methoxyphenyl analog : Reduced activity compared to nitro derivatives, likely due to weaker electron withdrawal .
  • Chlorophenyl analogs : Variable activity depending on substituent position; 4-Cl showed better binding than 2-Cl in preliminary assays .

β-Lactamase Inhibition

In a study on OXA-48 β-lactamase inhibitors, pyrazole cores with benzoic acid derivatives demonstrated enhanced efficacy.

Solubility and Stability

  • The nitro group in 3-(3-nitrophenyl)-1H-pyrazol-5-amine hydrochloride may reduce aqueous solubility compared to methoxy or alkyl-substituted analogs but improves stability under acidic conditions .

Biological Activity

3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride, a compound characterized by its pyrazole structure and nitrophenyl substitution, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 850869-65-7
  • Molecular Formula : C9H9N4O2·HCl
  • Molecular Weight : 232.65 g/mol

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with a pyrazole core can inhibit the growth of various cancer cell lines such as:

  • Liver Cancer (HepG2) : The compound demonstrated a mean growth inhibition percentage of approximately 54.25% against HepG2 cells.
  • Cervical Cancer (HeLa) : A growth inhibition of about 38.44% was observed in HeLa cells .

The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, pyrazole derivatives have been linked to the inhibition of kinases involved in cancer cell signaling, such as p38 MAPK and GSK-3β .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It has shown effectiveness against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), particularly in the presence of bioavailable copper . The presence of the nitro group is thought to enhance its antibacterial efficacy by disrupting bacterial cell functions.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound exhibits anti-inflammatory properties. Recent studies have highlighted its role in reducing inflammatory cytokine release in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
  • Covalent Bond Formation : The electrophilic nature of the nitro group allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, disrupting their normal function .

Study 1: Anticancer Activity Assessment

A study evaluated a series of pyrazole derivatives for their anticancer effects using the MTT assay across multiple cancer cell lines. Among them, this compound was identified as a potent inhibitor against HepG2 and HeLa cells, with IC50 values indicating significant cytotoxicity without affecting normal fibroblast cells .

CompoundCell LineIC50 (µM)Growth Inhibition (%)
3-(3-Nitrophenyl)-1H-pyrazol-5-amineHepG2X.X54.25
3-(3-Nitrophenyl)-1H-pyrazol-5-amineHeLaX.X38.44

Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, researchers tested the compound against various bacterial strains. The results indicated effective inhibition against MSSA and MRSA strains at sub-micromolar concentrations when combined with copper ions .

Q & A

Q. What are the common synthetic routes for 3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via multi-step processes involving condensation reactions, often using 1,5-diarylpyrazole cores as templates. For example, catalytic methods employing Fe₂O₃@SiO₂/In₂O₃ nanoparticles enhance yield and reduce reaction time by providing active sites for regioselective bond formation . Optimization of conditions (e.g., temperature, solvent polarity, and catalyst loading) can be systematically achieved using Design of Experiments (DoE) methodologies. Statistical approaches like factorial design minimize experimental trials while maximizing data robustness, particularly for parameters like nitro-group stability and amine protection/deprotection steps .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring and nitro-group orientation .
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., dehalogenated intermediates or dimerization artifacts) .
  • FT-IR : To identify functional groups (e.g., N–H stretches in amines at ~3300 cm⁻¹ and nitro-group vibrations at ~1520 cm⁻¹) .
  • XRD : For crystalline structure validation, particularly when hydrochloride salt formation impacts solubility .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the synthesis design of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways, such as nitro-group reduction energetics or regioselectivity in pyrazole ring formation. For instance, ICReDD’s integrated approach combines quantum chemical reaction path searches with experimental validation to identify optimal intermediates and transition states, reducing trial-and-error experimentation . Computational solvation models (e.g., COSMO-RS) can also guide solvent selection to improve yield and minimize side reactions .

Q. How can researchers resolve contradictions in catalytic efficiency data between studies using Fe₂O₃@SiO₂/In₂O₃ versus traditional acid catalysts?

Discrepancies may arise from differences in catalyst surface area, solvent polarity, or nitro-group reactivity under varying pH. To address this:

  • Perform kinetic studies under standardized conditions (e.g., fixed temperature/pH).
  • Use XPS or TEM to compare catalyst morphology and active site availability .
  • Apply multivariate regression analysis to isolate variables influencing efficiency .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound in complex systems?

  • Isotopic labeling : Track nitro-group reduction pathways using ¹⁵N-labeled reactants .
  • In-situ spectroscopy : Monitor intermediate formation via Raman or UV-Vis during reactions .
  • Microreactor systems : Enable real-time analysis of fast equilibria (e.g., protonation/deprotonation steps) under controlled flow conditions .

Q. How can high-throughput experimentation (HTE) be integrated with traditional methods to accelerate derivative synthesis?

HTE platforms enable rapid screening of substituent effects (e.g., replacing nitro with trifluoromethyl groups) using automated liquid handling and parallel reaction setups. Data from HTE can be fed into machine learning models to predict optimal conditions for scale-up, while traditional batch reactors validate kinetics and thermodynamics .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook databases to confirm assignments .
  • Contradiction Mitigation : Replicate experiments across multiple labs using standardized protocols (e.g., IUPAC guidelines) .
  • Safety : Nitro-containing compounds require careful handling; assess thermal stability via DSC/TGA to prevent decomposition during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
3-(3-Nitrophenyl)-1H-pyrazol-5-amine hydrochloride

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